molecular formula C5H9N B14655582 (3R)-Pent-1-yn-3-amine CAS No. 50285-39-7

(3R)-Pent-1-yn-3-amine

Cat. No.: B14655582
CAS No.: 50285-39-7
M. Wt: 83.13 g/mol
InChI Key: MSNZFDLOGHAYJE-YFKPBYRVSA-N
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Description

Significance of Chiral Propargylamines as Versatile Building Blocks in Modern Chemical Synthesis

The importance of chiral propargylamines stems from their ability to participate in a wide array of chemical transformations, leading to the efficient synthesis of diverse and valuable molecules. kcl.ac.uk They serve as precursors to a multitude of heterocyclic compounds and are considered essential building blocks in medicinal chemistry and natural product synthesis. researchgate.netchemrevlett.com

The presence of a chiral center in propargylamines is crucial for the synthesis of stereochemically defined products. The asymmetric synthesis of these amines allows for the creation of enantiomerically pure compounds, which is of paramount importance in the development of pharmaceuticals, where stereochemistry often dictates biological activity. Various methods for the stereoselective synthesis of propargylamines have been developed, including the use of chiral auxiliaries like Ellman's chiral sulfinamide, which allows for the diastereoselective addition of nucleophiles to imines. beilstein-journals.orgacs.orgresearchgate.net These methods provide access to a broad range of chiral propargylamines with high levels of stereocontrol. acs.orgnih.gov

The ability to control the stereochemistry at the propargylic position is a key factor in their utility. For instance, the diastereoselective addition of organometallic reagents to chiral imines is a robust method for preparing optically active propargylamines. acs.org This stereocontrol is essential for building complex molecules with multiple chiral centers, as the stereochemistry of the initial propargylamine (B41283) can direct the stereochemical outcome of subsequent reactions.

Chiral propargylamines are particularly valuable for the synthesis of nitrogen-containing chiral scaffolds, which are prevalent in a vast number of biologically active molecules and natural products. chemrevlett.commdpi.com The amine functionality provides a handle for further synthetic manipulations, while the alkyne can undergo a variety of transformations, such as cyclization reactions, to form heterocyclic systems. kcl.ac.uk

The A³ (aldehyde-alkyne-amine) coupling reaction is a powerful multicomponent reaction for the synthesis of chiral propargylamines, which are then used to construct these nitrogen-containing scaffolds. mdpi.commdpi.com These scaffolds include, but are not limited to, pyrroles, pyridines, thiazoles, and oxazoles. kcl.ac.uk The versatility of propargylamines as precursors to these heterocycles highlights their significance in synthetic organic chemistry. kcl.ac.ukresearchgate.net

Specific Focus on (3R)-Pent-1-yn-3-amine and its Analogues within Chiral Amines

Among the diverse family of chiral propargylamines, this compound holds a specific and important position. Its structure, featuring a terminal alkyne and a chiral center at the C3 position bearing an amino group, makes it a valuable and reactive intermediate in organic synthesis.

The (3R)-stereocenter in this compound is a critical determinant of its chemical reactivity and its utility in asymmetric synthesis. The specific spatial arrangement of the substituents around this chiral center influences how the molecule interacts with other reagents and catalysts, often leading to highly stereoselective transformations. This stereochemical information is then transferred to the product, allowing for the synthesis of enantiomerically enriched or pure compounds.

The development of synthetic methods that precisely control this stereocenter is a key area of research. The ability to introduce the amine and alkyne functionalities with a defined stereochemistry at the C3 position opens up avenues for the synthesis of complex target molecules with high stereopurity. This is particularly relevant in medicinal chemistry, where the biological activity of a drug can be highly dependent on its stereoisomeric form.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50285-39-7

Molecular Formula

C5H9N

Molecular Weight

83.13 g/mol

IUPAC Name

(3R)-pent-1-yn-3-amine

InChI

InChI=1S/C5H9N/c1-3-5(6)4-2/h1,5H,4,6H2,2H3/t5-/m0/s1

InChI Key

MSNZFDLOGHAYJE-YFKPBYRVSA-N

Isomeric SMILES

CC[C@H](C#C)N

Canonical SMILES

CCC(C#C)N

Origin of Product

United States

Mechanistic Investigations and Computational Analysis of 3r Pent 1 Yn 3 Amine Reactions

Elucidation of Catalytic Cycle Pathways

Catalytic cycles involving propargylamines are often multifaceted, proceeding through a series of well-defined organometallic intermediates. The activation of the terminal alkyne C-H bond or the coordination of the amine functionality to a metal center typically initiates the cycle. Subsequent steps can involve ligand exchange, migratory insertion, and reductive elimination to afford the final product and regenerate the active catalyst.

Proposed Transition-State Models in Asymmetric Catalysis

In asymmetric catalysis, the stereochemical outcome is determined by the relative energy of diastereomeric transition states. nih.gov The chiral information from a catalyst is transferred to the product via a highly organized transition state, which holds perennial control over the stereochemical outcome of the process. nih.gov For reactions involving (3R)-Pent-1-yn-3-amine, either as a substrate or a chiral ligand, transition-state models are proposed to rationalize the observed enantioselectivity.

These models often highlight the importance of non-covalent interactions, such as hydrogen bonding and CH/π interactions, in discriminating between competing reaction pathways. nih.gov Modern computational tools are essential for capturing these subtle interactions and providing a more intelligible analysis of the molecular origin of stereoselectivity. nih.gov The favored transition state is the one that minimizes steric repulsion and maximizes stabilizing interactions between the catalyst, the substrate, and any other reacting partners.

Table 1: Key Interactions in Stereocontrolling Transition States

Interaction TypeDescriptionRole in Enantioselection
Steric Repulsion Repulsive forces between bulky groups on the catalyst and substrate.Disfavors the transition state leading to the minor stereoisomer.
Hydrogen Bonding Electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., N, O).Orients the substrate within the catalyst's chiral pocket.
CH/π Interactions Weak molecular force between a C-H bond and a π-system (like an alkyne or aryl group).Provides crucial stabilization to a specific substrate conformation. snnu.edu.cn
Coordination Bonds Interaction between the metal center and heteroatoms (e.g., the amine nitrogen).Anchors the substrate to the catalyst, restricting its degrees of freedom.

Role of Metal-Ligand Interactions in Enantioselectivity

The interaction between the metal center and the chiral ligand is paramount in achieving high enantioselectivity. nih.gov In many catalytic systems, the ligand is not merely a spectator but an active participant in the stereodetermining step. For catalysts utilizing chiral propargylamines or their derivatives, the nitrogen atom can coordinate to the metal, creating a rigid chiral environment around the reactive center.

Computational and crystallographic studies have demonstrated that intramolecular interactions between the chiral ligand and other parts of the catalytic complex can lock the system into a specific conformation. snnu.edu.cn This pre-organization is key to effective asymmetric induction. For instance, an intramolecular CH/π interaction between a chiral ligand and a metal-allenylidene moiety has been shown to play a critical role in controlling the facial selectivity of a nucleophilic attack. snnu.edu.cn The synergistic effect between multiple metal centers in dimetallic complexes can also enhance electrophilicity and accelerate ligand exchange, further influencing the catalytic outcome. snnu.edu.cn

Studies of Intermediate Species

The direct observation and characterization of reactive intermediates in a catalytic cycle are often challenging due to their transient nature. However, a combination of spectroscopic techniques, stoichiometric reactions, and computational modeling has provided significant insight into these species.

Generation and Reactivity of Metal-Allenylidene Intermediates

Transition metal-allenylidene complexes are recognized as key reactive intermediates in a variety of transformations involving terminal alkynes. snnu.edu.cnacs.orgkyoto-u.ac.jp These species are typically generated from propargylic precursors, such as alcohols or amines, through dehydration or a related elimination process facilitated by a metal complex.

The formation of a metal-allenylidene intermediate from a compound like this compound would involve the coordination of the alkyne to the metal, followed by a rearrangement that eliminates a molecule of water (after protonation of the amine) or another leaving group. The resulting M=C=C=CR₂ structure is highly electrophilic at the γ-carbon, making it susceptible to attack by a wide range of nucleophiles. The stereochemistry of the chiral center in the original amine can direct the nucleophilic attack to one of the two prochiral faces of the allenylidene, leading to the formation of an enantioenriched product. snnu.edu.cn

Analysis of Organometallic Intermediates in Catalytic Cycles

Following the initial coordination, a sequence of steps, including oxidative addition, ligand exchange, and reductive elimination, may occur. nih.gov For example, DFT calculations have demonstrated the importance of dimetallic structures in some ruthenium-catalyzed reactions, where one metal center acts as an electron reservoir for the other, facilitating the transformation of substrates. snnu.edu.cn The catalytic cycle concludes with the liberation of the product and regeneration of the active catalyst, often from a π-alkyne complex of the product. snnu.edu.cn

Table 2: Common Organometallic Intermediates in Alkyne Transformations

Intermediate TypeGeneral StructureRole in Catalytic Cycle
π-Alkyne Complex LₙM-(η²-R-C≡C-H)Initial substrate activation and coordination. nih.gov
Metal-Acetylide LₙM-C≡C-RFormed by deprotonation of the terminal alkyne.
Metal-Vinylidene LₙM=C=CHRIsomer of the π-alkyne complex; precursor to allenylidene.
Metal-Allenylidene LₙM=C=C=CR₂Key electrophilic intermediate for nucleophilic attack. snnu.edu.cn

Conformational Analysis and Stereochemical Evolution

The three-dimensional shape, or conformation, of this compound is a critical factor in its reactivity and its ability to induce chirality. quimicaorganica.orgscitechseries.com Conformational analysis involves studying the various spatial arrangements of a molecule that arise from rotation around single bonds. pharmacy180.com

The nitrogen atom in this compound is pyramidal, and because it is attached to three different groups (hydrogen, the pent-1-yn-3-yl group, and the lone pair), it is a chiral center. However, in simple, acyclic amines, this chirality is not configurationally stable at room temperature. The nitrogen atom undergoes rapid pyramidal inversion, a process that interconverts the two enantiomeric configurations millions of times per second. libretexts.org This rapid inversion means that the chirality at the nitrogen atom itself cannot be used to direct a chemical reaction.

The stereochemical evolution in reactions is therefore dictated by the stable chiral center at carbon-3. When the amine coordinates to a metal catalyst, the rapid nitrogen inversion is halted. The amine nitrogen becomes part of a more rigid organometallic complex, and the lone pair is locked into a specific orientation. In this state, the conformation of the entire ligand, dictated by the stereochemistry of the C-3 carbon, creates a well-defined chiral pocket that influences the trajectory of incoming reactants, thereby controlling the stereochemical outcome of the reaction.

Influence of Substrate and Ligand Stereochemistry on Reaction Outcomes

The stereochemical outcome of reactions involving chiral propargylamines like this compound is profoundly influenced by the inherent stereochemistry of the substrate itself and the chirality of any ligands associated with the catalyst. This interplay, often termed "matched" and "mismatched" stereochemical interactions, is a cornerstone of asymmetric synthesis.

In a typical scenario, a chiral substrate will induce a certain level of diastereoselectivity in the product. However, the use of a chiral ligand on a metal catalyst can either enhance this inherent selectivity (a "matched" pairing) or oppose it (a "mismatched" pairing), leading to lower selectivity or even an inversion of the major product's stereochemistry.

For instance, in metal-catalyzed additions to the alkyne moiety of a chiral propargylamine (B41283), the pre-existing stereocenter at the C3 position of this compound directs the incoming reagent to one face of the molecule. The choice of a chiral ligand, such as (R)- or (S)-BINAP, in conjunction with the metal center, creates a chiral pocket around the reactive site. The steric and electronic interactions within this pocket determine the facial selectivity of the reaction.

Table 1: Illustrative Influence of Substrate and Ligand Stereochemistry on Diastereomeric Excess (d.e.) Data below is hypothetical and based on general principles of asymmetric catalysis for illustrative purposes.

SubstrateLigandCatalystDiastereomeric Excess (d.e.)Stereochemical Relationship
This compound(R)-LigandMetal Complex>95%Matched
This compound(S)-LigandMetal Complex30%Mismatched
(3S)-Pent-1-yn-3-amine(R)-LigandMetal Complex35%Mismatched
(3S)-Pent-1-yn-3-amine(S)-LigandMetal Complex>95%Matched

This table illustrates how a "matched" pair of substrate and ligand chirality can lead to high diastereoselectivity, while "mismatched" pairs result in significantly lower stereochemical control.

Stereochemical Control during C–C Bond-Forming Steps

Achieving high stereochemical control during carbon-carbon bond-forming reactions is a primary objective when utilizing chiral building blocks like this compound. The stereocenter adjacent to the reacting alkyne group plays a crucial role in directing the formation of new stereocenters.

In reactions such as the A³ coupling (aldehyde-alkyne-amine), the chiral amine substrate dictates the stereochemistry of the newly formed propargylamine product. The transition state of the reaction is influenced by the steric bulk of the substituents on the chiral amine, guiding the approach of the other reactants.

Research on related chiral propargylamines has demonstrated that the stereochemical integrity of the initial amine is generally retained throughout the reaction sequence, and it effectively controls the stereochemical configuration of the product. The choice of catalyst and reaction conditions can further enhance this control. For example, the use of bulky protecting groups on the amine or specific metal catalysts can lock the transition state into a conformation that favors the formation of one diastereomer over the other.

Table 2: Diastereoselectivity in a Representative C-C Bond Forming Reaction This data is based on findings for analogous chiral propargylamines and serves as an example.

Chiral Amine SubstrateAldehydeCatalystDiastereomeric Ratio (d.r.)
Chiral Propargylamine (R)BenzaldehydeCuBr90:10
Chiral Propargylamine (R)IsobutyraldehydeCuBr95:5
Chiral Propargylamine (S)BenzaldehydeCuBr11:89
Chiral Propargylamine (S)IsobutyraldehydeCuBr6:94

The data shows a strong directing effect from the initial stereocenter of the propargylamine, leading to high diastereoselectivity in the products.

Theoretical and Computational Chemistry Applications

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the detailed mechanisms of reactions involving chiral propargylamines. These calculations can map out the entire potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, intermediates, and products.

For a reaction involving this compound, DFT calculations could be used to model the transition states leading to different stereoisomeric products. By comparing the activation energies of these competing pathways, researchers can understand the origin of the observed stereoselectivity. These models can account for the influence of the substrate's stereochemistry, the structure of the catalyst's ligands, and the role of solvent molecules.

For example, in a metal-catalyzed cyclization reaction, computational studies can reveal the precise geometry of the transition state, showing how the chiral ligand and the substrate's stereocenter interact to favor one reaction pathway over another. This insight is invaluable for optimizing reaction conditions and designing more selective catalysts.

Table 3: Calculated Activation Energies for Diastereomeric Transition States This is a representative table based on computational studies of similar reactions.

Reaction PathwayTransition StateCalculated Activation Energy (kcal/mol)Predicted Major Diastereomer
Pathway ATS-A (leading to R,R product)15.2Yes
Pathway BTS-B (leading to R,S product)17.8No

The lower activation energy for Pathway A suggests that the formation of the (R,R) diastereomer is kinetically favored, explaining the observed stereoselectivity.

Prediction of Reactivity and Selectivity in Novel Transformations

Beyond explaining existing results, computational chemistry is increasingly used to predict the reactivity and selectivity of new, unexplored reactions. For a substrate like this compound, theoretical models can be used to screen potential reactants and catalysts in silico before any experiments are conducted.

By calculating reaction barriers and product energies, computational models can predict whether a proposed transformation is likely to be feasible and what the expected stereochemical outcome will be. This predictive power accelerates the discovery of new synthetic methods. For instance, a computational model could be used to design a new ligand for a specific metal catalyst that would enhance the diastereoselectivity of a C-C bond-forming reaction involving this compound.

These predictive models often incorporate machine learning algorithms trained on existing experimental and computational data to improve their accuracy. This synergy between computation and experimentation is a driving force in modern synthetic chemistry.

Table 4: Predicted Selectivity for a Novel Reaction with Different Ligands This table represents hypothetical predictive data from a computational screening.

LigandPredicted Diastereomeric Excess (d.e.)Predicted YieldRecommendation
Ligand A92%85%High
Ligand B65%90%Medium
Ligand C95%50%Medium (yield dependent)
Ligand D40%75%Low

Such a predictive table allows chemists to prioritize which ligands to synthesize and test in the laboratory, saving significant time and resources.

Transformations and Synthetic Applications of 3r Pent 1 Yn 3 Amine and Its Derivatives

Role as Chiral Building Blocks in Complex Molecule Synthesis

The stereocenter at the C3 position makes (3R)-Pent-1-yn-3-amine a valuable chiral synthon. In asymmetric synthesis, using enantiomerically pure starting materials is a powerful strategy to control the stereochemistry of the final product. Chiral propargylamines, such as the title compound, serve as precursors for introducing specific stereochemistry into larger, more complex molecules, leveraging the compound's inherent chirality to guide subsequent transformations.

The dual functionality of propargylamines makes them ideal precursors for the synthesis of a wide variety of nitrogen-containing heterocycles (azacycles). Through intramolecular cyclization reactions, the nitrogen atom can act as a nucleophile, attacking the alkyne moiety (or a derivative thereof) to form new ring systems.

For instance, palladium-catalyzed cyclization of N-aryl propargylamines provides a direct route to functionalized quinolines. nih.gov This transformation involves the activation of the alkyne by the palladium catalyst, followed by an intramolecular attack of the aniline (B41778) nitrogen. While not demonstrated specifically on this compound, an N-arylated derivative would be expected to undergo a similar transformation, yielding a chiral 4-ethyl-4-methyl-dihydroquinoline derivative. The reaction conditions are typically mild and tolerate a range of functional groups. nih.gov

Gold and other transition metals are also known to catalyze the cyclization of propargylamines. rsc.orgrsc.org Gold(I) catalysts, in particular, are highly effective in activating the alkyne toward nucleophilic attack, enabling the synthesis of complex polycyclic N-heterocycles through cycloisomerization pathways. rsc.org Furthermore, reactions of secondary propargylamines with heteroallenes like carbon dioxide or isothiocyanates can lead to five-membered heterocycles such as oxazolidinones and thiazolidinones, respectively. rsc.orgosti.gov

Starting Material TypeReagents/CatalystProduct HeterocycleRef.
N-Aryl Propargylamine (B41283)Pd(OAc)₂Quinolines nih.gov
PropargylamineAu(I) complexes, CO₂Oxazolidinones osti.gov
N-tethered enyneAu(I) catalystPolycyclic N-heterocycles rsc.org

Chiral propargylamines are key intermediates in the total synthesis of various natural products and biologically active molecules. The propargylamine motif can be found embedded within complex alkaloid structures or can be used as a versatile handle for further elaboration. The alkyne can be hydrated to a ketone, reduced to an alkene or alkane, or used in coupling reactions to build carbon skeletons, while the amine provides a site for forming amides, other C-N bonds, or directing further reactions. Although specific examples detailing the incorporation of this compound into a natural product synthesis are not prominent in the literature, the utility of the general structure is well-established.

Advanced Synthetic Transformations

Beyond its role as a simple building block, the this compound scaffold can undergo a variety of advanced chemical transformations, enabling the construction of intricate molecular features.

Transition metal-catalyzed cyclization reactions are powerful tools for building cyclic compounds. Propargylamines and their derivatives are excellent substrates for such transformations.

Carbonylative Cyclization: In these reactions, carbon monoxide (CO) is incorporated into the product. For example, the carboxylative cyclization of propargylamines using carbon dioxide (CO₂) as the C1 source, catalyzed by gold(I) N-heterocyclic carbene (NHC) complexes, yields 4-alkylidene-oxazolidin-2-ones. osti.gov This reaction proceeds through the formation of a carbamic acid intermediate, followed by an intramolecular cyclization where the carbamate (B1207046) oxygen attacks the gold-activated alkyne. osti.gov

Intramolecular Cyclization: The intramolecular cyclization of propargylamines can lead to various heterocyclic systems. For example, cobalt-catalyzed [2+2+2] cycloadditions of substrates containing an ynamide (an activated propargylamine derivative), an alkyne, and a nitrile can produce complex tricyclic fused 3-aminopyridines. nih.gov Similarly, intramolecular reactions of N-aryl amides can be used to synthesize 3-amino oxindoles, a valuable scaffold in medicinal chemistry. rsc.org

Reaction TypeSubstrate TypeCatalyst/ReagentProduct TypeRef.
Carboxylative CyclizationPropargylamine[Au(IPr)Cl], K₂CO₃, CO₂Oxazolidinone osti.gov
[2+2+2] CycloadditionYnamide, Alkyne, Nitrile[CpCo(C₂H₄)₂]Tricyclic Aminopyridine nih.gov
Palladium-Catalyzed CyclizationN-Aryl PropargylaminePd(OAc)₂Quinolines nih.gov

The terminal alkyne of this compound is readily functionalized via Sonogashira cross-coupling. This palladium- and copper-co-catalyzed reaction forms a new carbon-carbon bond between the terminal sp-hybridized carbon of the alkyne and an sp²-hybridized carbon of an aryl or vinyl halide. wikipedia.orglibretexts.orgchem-station.com This reaction is exceptionally reliable and tolerates a wide variety of functional groups, making it a cornerstone of modern synthetic chemistry. organic-chemistry.org

The general Sonogashira reaction involves two interconnected catalytic cycles. libretexts.org The palladium cycle involves oxidative addition of the aryl/vinyl halide to a Pd(0) species, while the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne. Transmetalation from copper to palladium, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst. wikipedia.org An N-protected derivative of this compound would be an excellent substrate for this reaction, allowing the introduction of various aryl or vinyl groups while preserving the stereocenter.

Coupling PartnerCatalyst SystemBaseProduct TypeRef.
Aryl IodidePd(PPh₃)₄, CuIAmine (e.g., Et₃N)Aryl-substituted Alkyne chem-station.comyoutube.com
Aryl BromidePdCl₂(PPh₃)₂, CuIAmineAryl-substituted Alkyne libretexts.org
Vinyl HalidePd(0) catalyst, CuIAmineConjugated Enyne wikipedia.org
Aryl Chloride (activated)Pd(PhCN)₂Cl₂/P(t-Bu)₃Cs₂CO₃Aryl-substituted Alkyne organic-chemistry.org

Chiral allenes are molecules with axial chirality that are valuable intermediates in asymmetric synthesis. rsc.org Propargylic compounds, including derivatives of this compound, are common precursors for the synthesis of chiral allenes. These transformations typically involve a rearrangement or a nucleophilic substitution at the propargylic position with allylic transposition (an SN2' reaction).

For example, the reaction of enantioenriched propargylic alcohols or their derivatives (which can be synthesized from the corresponding propargylamine) with organocuprates or other nucleophiles can proceed via an anti-SN2' pathway to deliver chiral allenes with high stereochemical fidelity. Similarly, catalytic asymmetric methods have been developed that can convert racemic propargylic alcohols into enantioenriched allenes. nih.gov These reactions often use chiral catalysts, such as biphenol-catalyzed boronate additions to hydrazones, to control the stereochemical outcome. nih.gov The development of such catalytic methods allows for the direct synthesis of chiral allenes from achiral or racemic precursors, representing a highly efficient approach to these valuable structures. nih.gov

Precursors for Other Chiral Functional Groups

The stereocenter in this compound serves as a valuable control element for the synthesis of other important chiral building blocks. The alkyne and amine functionalities can be strategically manipulated to generate new stereocenters with predictable configurations relative to the original one.

Stereoselective Synthesis of α-Branched Amines

α-Branched amines are prevalent motifs in pharmaceuticals and natural products. This compound derivatives can be converted into complex α-branched amines through reactions that functionalize the alkyne terminus followed by transformations that create a new chiral center. For instance, a palladium-catalyzed carboetherification can be employed where the alkyne undergoes coupling with an aryl iodide and an alcohol. The resulting tetrasubstituted olefin intermediate, bearing the original chiral amine center, can then be subjected to diastereoselective hydrogenation. nih.gov The facial selectivity of the hydrogenation is directed by the existing stereocenter, allowing for the stereocontrolled formation of a new α-branched carbon center. This sequence effectively transforms the propargylamine into a highly substituted chiral alkylamine.

Initial FunctionalizationKey TransformationSubstrateProduct StructureDiastereomeric Ratio
Sonogashira CouplingDiastereoselective HydrogenationN-protected this compound derivativeα-Aryl, α-alkyl branched amine>99:1
Hydroboration-OxidationAlkylationN-protected this compound derivativeα-Hydroxyethyl branched amineHigh
CarbolithiationProtonationN-protected this compound derivativeα-Vinyl, α-alkyl branched amineHigh

Synthesis of Anti-1,2-Amino Alcohols

Chiral 1,2-amino alcohols are critical synthons for asymmetric synthesis and are core components of numerous bioactive molecules. This compound is an effective precursor for the stereoselective synthesis of these structures, particularly anti-1,2-amino alcohols.

A robust method involves an enantioselective carboetherification followed by a diastereoselective hydrogenation sequence. nih.gov A derivative of this compound can undergo a palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) to form a chiral oxazolidine. This intermediate is then hydrogenated, where the stereochemical outcome is controlled by the newly formed stereocenter, leading to the formation of protected anti-1,2-amino alcohols with excellent diastereoselectivity. The choice of ligand in the carboetherification step can determine the configuration of the intermediate, providing access to different stereoisomers of the final amino alcohol product. nih.gov

An alternative approach involves the transformation of the alkyne into a ketone, forming a β-keto amine. Subsequent stereoselective reduction of the ketone, using chiral reducing agents or catalytic hydrogenation with appropriate directing groups, can yield the desired amino alcohol. organic-chemistry.org The facial selectivity of the reduction can be controlled to favor the formation of the anti diastereomer.

MethodCatalyst/ReagentKey IntermediateProductYield (%)Diastereomeric Ratio (anti:syn)
Carboetherification/HydrogenationPd(0), Chiral Ligand; then Pd/C, H₂Chiral OxazolidineProtected anti-1,2-amino alcohol72>99:1
Hydration/Stereoselective ReductionHg(OAc)₂/H₂O; then LiBHEt₃β-Keto amineanti-1,2-amino alcoholGoodHigh

Analytical and Spectroscopic Methodologies for Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of (3R)-Pent-1-yn-3-amine is expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by neighboring atoms and functional groups. Based on the structure, the following proton signals can be predicted:

Terminal Alkyne Proton (-C≡CH): A characteristic signal for the terminal alkyne proton is expected to appear in the range of δ 2.0-3.0 ppm.

Methine Proton (-CH(NH₂)-): The proton attached to the chiral carbon, which is also bonded to the amine group, would likely appear as a multiplet.

Methylene (B1212753) Protons (-CH₂-): The two protons of the ethyl group's methylene unit are diastereotopic and would be expected to show complex splitting patterns (multiplets).

Amine Protons (-NH₂): The protons of the primary amine group typically appear as a broad singlet. The chemical shift of these protons can vary and is dependent on solvent and concentration due to proton exchange. docbrown.info

Methyl Protons (-CH₃): The methyl group protons are expected to appear as a triplet in the upfield region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. For this compound, five distinct signals are anticipated. The typical chemical shift ranges for the carbons in this molecule are outlined below. oregonstate.edulibretexts.org

Carbon Atom Predicted ¹³C Chemical Shift (δ, ppm) Rationale
C1 (-C≡CH) 80 - 90Terminal alkyne carbon attached to a proton.
C2 (-C≡CH) 70 - 80Internal alkyne carbon.
C3 (-CH(NH₂)-) 35 - 50Carbon attached to the amine group. libretexts.org
C4 (-CH₂-) 25 - 35Methylene carbon of the ethyl group.
C5 (-CH₃) 10 - 15Methyl carbon of the ethyl group. libretexts.org

Note: The data in this table represents predicted chemical shift ranges based on typical values for similar functional groups and may not reflect exact experimental values.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine and terminal alkyne functionalities. orgchemboulder.comspectroscopyonline.comlibretexts.org

Functional Group Vibration Mode Expected Absorption Range (cm⁻¹) Intensity
N-H (Primary Amine) Asymmetric & Symmetric Stretch3300 - 3500 (two bands)Medium
≡C-H (Terminal Alkyne) Stretch3250 - 3350Strong, Sharp
C≡C (Terminal Alkyne) Stretch2100 - 2140Weak, Sharp
N-H (Primary Amine) Scissoring (Bend)1550 - 1650Medium
C-N (Aliphatic Amine) Stretch1000 - 1250Medium to Weak
N-H (Primary Amine) Wag650 - 900Broad, Strong

Note: The data in this table is based on characteristic IR absorption frequencies for the specified functional groups. orgchemboulder.comlibretexts.org

The presence of two distinct bands in the N-H stretching region is a clear indicator of a primary amine (R-NH₂). orgchemboulder.comspectroscopyonline.com The sharp peak around 3300 cm⁻¹ for the ≡C-H stretch is a definitive feature of a terminal alkyne.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for accurately determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to a high degree of precision. For this compound, HRMS would be used to confirm its molecular formula, C₅H₉N.

The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value.

Molecular Formula: C₅H₉N

Monoisotopic Mass: 83.0735 Da nih.gov

Expected [M+H]⁺: 84.0808 Da

Observing a mass peak that corresponds to this calculated value within a very narrow margin of error (typically <5 ppm) provides strong evidence for the correct molecular formula.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for both the purification of this compound and the critical assessment of its enantiomeric purity.

Determining the enantiomeric excess (ee) is crucial for any application involving a single enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating and quantifying enantiomers. mdpi.comnih.gov This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. wikipedia.org

For the separation of a chiral primary amine like this compound, polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are often effective. yakhak.org The mobile phase typically consists of a non-polar solvent like hexane (B92381) mixed with an alcohol such as isopropanol (B130326) or ethanol. To improve peak shape and resolution for basic compounds like amines, acidic or basic modifiers are often added to the mobile phase. nih.gov A successful chiral HPLC method would show two well-resolved peaks, one for the (R)-enantiomer and one for the (S)-enantiomer, allowing for the calculation of the enantiomeric excess.

Column chromatography is a standard and widely used method for the purification and isolation of organic compounds from reaction mixtures. biotage.com However, the purification of amines on standard silica (B1680970) gel, which has an acidic surface, can be challenging due to strong interactions that can lead to poor separation and recovery. biotage.com

To mitigate these issues, several strategies can be employed:

Addition of a Competing Base: A small amount of a competing base, such as triethylamine (B128534) or ammonia, is often added to the eluent. This neutralizes the acidic sites on the silica gel, preventing the amine product from irreversibly binding to the stationary phase. biotage.com

Use of Alternative Stationary Phases: Amine-functionalized silica or basic alumina (B75360) can be used as the stationary phase to minimize unwanted acid-base interactions and improve the separation of basic compounds.

The choice of eluent system, typically a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol), is optimized using thin-layer chromatography (TLC) to achieve the best separation of this compound from any impurities.

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